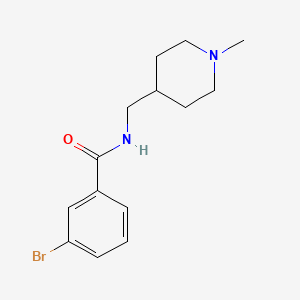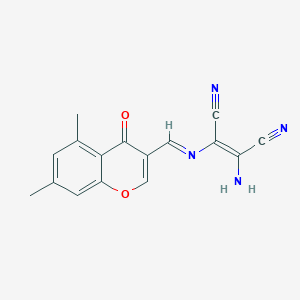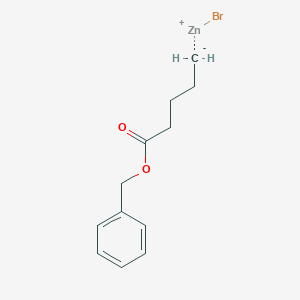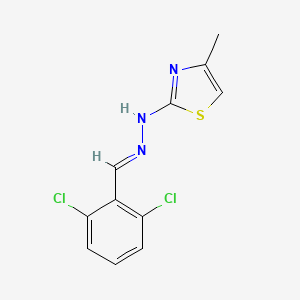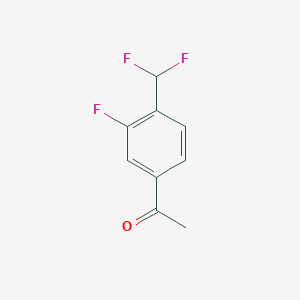
1-(4-Difluoromethyl-3-fluoro-phenyl)-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Difluoromethyl-3-fluoro-phenyl)-ethanone is an organic compound characterized by the presence of difluoromethyl and fluoro substituents on a phenyl ring, attached to an ethanone group
Métodos De Preparación
The synthesis of 1-(4-Difluoromethyl-3-fluoro-phenyl)-ethanone typically involves the introduction of difluoromethyl and fluoro groups onto a phenyl ring, followed by the attachment of an ethanone group. Common synthetic routes include:
Halogenation: Introduction of fluorine atoms using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Difluoromethylation: Use of difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone.
Ketone Formation: Attachment of the ethanone group through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(4-Difluoromethyl-3-fluoro-phenyl)-ethanone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions where the fluoro groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(4-Difluoromethyl-3-fluoro-phenyl)-ethanone has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-(4-Difluoromethyl-3-fluoro-phenyl)-ethanone exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors, leading to modulation of signal transduction pathways.
Gene Expression: Influencing gene expression by interacting with transcription factors or other regulatory proteins.
Comparación Con Compuestos Similares
1-(4-Difluoromethyl-3-fluoro-phenyl)-ethanone can be compared with other similar compounds, such as:
1-(4-Difluoromethyl-3-fluoro-phenyl)piperidine: Differing by the presence of a piperidine ring instead of an ethanone group.
4-(Difluoromethyl)-3-fluoro-phenyl]azinate: Featuring an azinate group instead of an ethanone group.
4-[4-(Difluoromethyl)-3-fluoro-phenyl]morpholine: Containing a morpholine ring instead of an ethanone group.
Propiedades
Fórmula molecular |
C9H7F3O |
|---|---|
Peso molecular |
188.15 g/mol |
Nombre IUPAC |
1-[4-(difluoromethyl)-3-fluorophenyl]ethanone |
InChI |
InChI=1S/C9H7F3O/c1-5(13)6-2-3-7(9(11)12)8(10)4-6/h2-4,9H,1H3 |
Clave InChI |
FEOBYQFYRHDMDM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1)C(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl {[6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]amino}(oxo)acetate](/img/structure/B14871035.png)
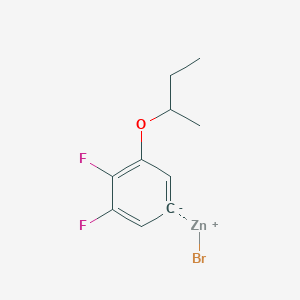
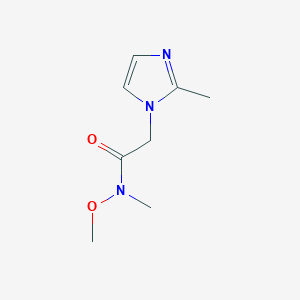
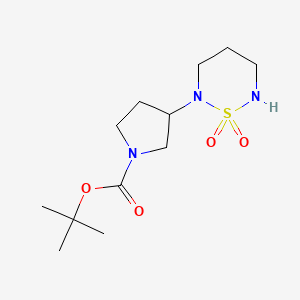
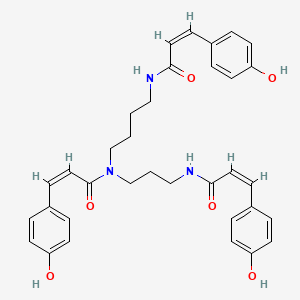
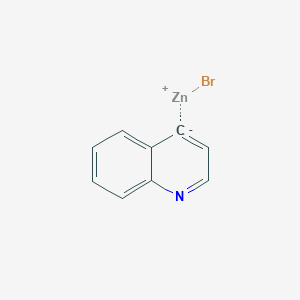
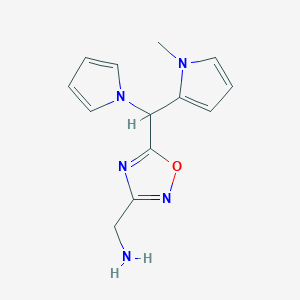
![N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B14871100.png)
![2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-one](/img/structure/B14871102.png)
